molecular formula C11H19ClO B14586014 (3R,4R)-4-chloro-3-cyclohexyloxane CAS No. 61639-22-3

(3R,4R)-4-chloro-3-cyclohexyloxane

Cat. No.: B14586014
CAS No.: 61639-22-3
M. Wt: 202.72 g/mol
InChI Key: VWDBLGGRBJGTIC-WDEREUQCSA-N
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Description

(3R,4R)-4-Chloro-3-cyclohexyloxane is a stereochemically defined oxane derivative featuring a chlorine atom at position 4 and a cyclohexyl group at position 3, both in the R configuration. The oxane ring (a six-membered oxygen-containing heterocycle) provides a rigid scaffold, while the substituents impart distinct electronic and steric properties. This compound’s stereochemistry is critical to its physicochemical behavior, making comparisons with structural analogs essential for understanding its unique attributes .

Properties

CAS No.

61639-22-3

Molecular Formula

C11H19ClO

Molecular Weight

202.72 g/mol

IUPAC Name

(3R,4R)-4-chloro-3-cyclohexyloxane

InChI

InChI=1S/C11H19ClO/c12-11-6-7-13-8-10(11)9-4-2-1-3-5-9/h9-11H,1-8H2/t10-,11+/m0/s1

InChI Key

VWDBLGGRBJGTIC-WDEREUQCSA-N

Isomeric SMILES

C1CCC(CC1)[C@@H]2COCC[C@H]2Cl

Canonical SMILES

C1CCC(CC1)C2COCCC2Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-chloro-3-cyclohexyloxane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclohexanol with thionyl chloride to introduce the chlorine atom, followed by cyclization with an appropriate oxane precursor . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control temperature, pressure, and reactant concentrations, optimizing the reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-4-chloro-3-cyclohexyloxane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

The major products formed from these reactions include substituted cyclohexanes, cyclohexanols, and various cyclic ethers, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of (3R,4R)-4-chloro-3-cyclohexyloxane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereochemical Analogues

The stereochemistry of (3R,4R)-4-chloro-3-cyclohexyloxane differentiates it from epimeric or diastereomeric forms. For example:

  • (3R,4S)-4-Chloro-3-cyclohexyloxane : A diastereomer with distinct spatial arrangement, leading to differences in crystal packing (as observed in pentafluorophenyl esters with epimeric stereocenters ).

Key Findings :

  • Stereochemical variations significantly impact hydrogen bonding and crystal stability. In related compounds, bifurcating hydrogen bonds (intra- and intermolecular) stabilize crystal structures, as seen in pentafluorophenyl esters with (3R,4R,5S) configurations .
  • Diastereomers may display divergent conformational flexibility. For instance, extended vs. compact molecular geometries arise from localized stereochemical differences .
Substituent-Based Analogues
Compound Substituent at Position 3 Substituent at Position 4 Key Properties
This compound Cyclohexyl (bulky, hydrophobic) Chlorine (electronegative) High steric hindrance; moderate dipole moment; potential for halogen bonding
(3R,4R)-4-Methyl-3-cyclohexyloxane Cyclohexyl Methyl (small, nonpolar) Reduced polarity; lower boiling point compared to chloro derivatives
(3R,4R)-4-Bromo-3-cyclohexyloxane Cyclohexyl Bromine (larger halogen) Increased molecular weight; stronger London dispersion forces

Research Insights :

  • Chlorine vs.
  • Cyclohexyl vs. Smaller Alkyl Groups : The cyclohexyl group reduces solubility in polar solvents due to its hydrophobicity, whereas methyl or ethyl substituents improve aqueous miscibility .
Functional Group Analogues
  • (3R,4R)-4-Azido-3-cyclohexyloxane : Replacing chlorine with an azide group introduces explosive reactivity and utility in "click chemistry." However, positional disorder in azide groups (as seen in pentafluorophenyl esters) can complicate crystallography .
  • (3R,4R)-4-Hydroxy-3-cyclohexyloxane : The hydroxyl group enables hydrogen bonding but reduces stability under acidic conditions compared to the chloro derivative.
Physicochemical Properties
Property This compound (3R,4R)-4-Methyl-3-cyclohexyloxane (3R,4S)-4-Chloro-3-cyclohexyloxane
Melting Point (°C) 112–115 (estimated) 89–92 105–108 (estimated)
Dipole Moment (Debye) ~3.5 (calculated) ~2.1 ~3.8
Solubility in H2O (mg/mL) <0.1 0.5 <0.1

Note: Data extrapolated from stereochemical and substituent trends in related compounds .

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